[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride
Overview
Description
[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C19H28Cl2N2O and its molecular weight is 371.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1578689 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Human Urinary Carcinogen Metabolites and Tobacco Research
The study of human urinary carcinogen metabolites is crucial for understanding the impact of tobacco on cancer. Carcinogens and their metabolites, including those derived from tobacco products, are quantified in urine to assess exposure levels and the effectiveness of harm reduction strategies in tobacco use. Such research aids in delineating between exposed and non-exposed individuals and understanding carcinogen metabolism in humans. The assays for these metabolites, including NNAL and NNAL-Gluc derived from tobacco-specific nitrosamines, are pivotal for studying environmental tobacco smoke (ETS) exposure and its cancerous effects (Hecht, 2002).
Opioid Analgesics and Adverse Effects Reduction
Oliceridine is a novel mu-opioid receptor agonist highlighted for its selective activation of G protein and β-arrestin signaling pathways. Its use showcases the balance between achieving therapeutic analgesic effects and minimizing adverse effects, a key consideration in the development of new analgesic therapies. This balance is critical in the pharmaceutical development of safer pain management options (Urits et al., 2019).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) is a significant discovery in agricultural science, acting as an inhibitor of ethylene action in fruits, vegetables, and floriculture crops. It represents a major advance in understanding ethylene's role and managing its effects to extend the shelf life and maintain the quality of agricultural products. The application and effects of 1-MCP across different commodities, considering factors like concentration, temperature, and treatment duration, offer insights into the broader implications of ethylene inhibition (Blankenship & Dole, 2003).
Naphthoquinones and Synthetic Derivatives
Naphthoquinones, including lawsone and its derivatives, are natural pigments with significant biological activities, promising for treating various diseases due to their wide range of effects (antibacterial, antifungal, antiviral, antitumor, and antiparasitic). The pharmacological activities and mechanisms of action of these compounds, especially those containing nitrogen, highlight the potential of synthetic derivatives in medicine and pest control (López López et al., 2014).
Environmental Estrogens and Methoxychlor
Methoxychlor, a proestrogenic chlorinated hydrocarbon pesticide, exemplifies the environmental impact and toxicological significance of chemicals with estrogenic activity. Understanding its metabolism and estrogenic form, HPTE, along with its effects on fertility and development, underscores the importance of evaluating the environmental and health implications of similar compounds (Cummings, 1997).
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.2ClH/c1-3-21-12-6-8-16(21)13-20-14-18-17-9-5-4-7-15(17)10-11-19(18)22-2;;/h4-5,7,9-11,16,20H,3,6,8,12-14H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXZRGVKSARVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=C(C=CC3=CC=CC=C32)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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